molecular formula C15H23N3O2 B8342114 1-Isopentyl-4-(4-nitrophenyl)piperazine

1-Isopentyl-4-(4-nitrophenyl)piperazine

Cat. No. B8342114
M. Wt: 277.36 g/mol
InChI Key: NRPCXOOXZNMKDK-UHFFFAOYSA-N
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Description

1-Isopentyl-4-(4-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C15H23N3O2 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isopentyl-4-(4-nitrophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopentyl-4-(4-nitrophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Isopentyl-4-(4-nitrophenyl)piperazine

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

1-(3-methylbutyl)-4-(4-nitrophenyl)piperazine

InChI

InChI=1S/C15H23N3O2/c1-13(2)7-8-16-9-11-17(12-10-16)14-3-5-15(6-4-14)18(19)20/h3-6,13H,7-12H2,1-2H3

InChI Key

NRPCXOOXZNMKDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 1-(4-nitrophenyl)piperazine (5.00 g, 24.1 mmol, 1.0 eq), sodium triaectoxyborohydride (10.23 g, 48.3 mmol, 2 eq), and isovaleraldehyde (4.16 g, 5.18 mL, 48.3 mmol) is stirred at RT for 48 h. The reaction mixture is transferred to a separatory funnel and the solution washed with 10% aqueous NaCl solution (2×50 mL) (gas evolution). A yellow precipitate formed in the separatory funnel DCM (50 mL) was added followed by a saturated aqueous solution of NaHCO3 (50 mL) and the precipitate dissolved. The phases are separated and DCM phase is again washed with saturated aqueous solution of NaHCO3 (50 mL). The combined aqueous NaHCO3 extracts are extracted with DCM (2×50 mL), the combined DCM extracts are dried over MgSO4, filtered through a filtration tube, and the solvent is evaporated to provide a viscous oil that partially solidified on standing. The residue is triturated with hexanes (25 mL) and resulting slurry stirred at room temperature for 48 h. The precipitate which forms is collected by filtration, washed with hexanes (2×25 mL), dried briefly on the frit, and then dried under vacuum for 48 h to provide 1-isopentyl-4-(4-nitrophenyl)piperazine as a yellow solid (5.15 g, 77% recovery, 92% purity as determined by LC/MS analysis @ UV 254 nm detection). The crude product was used in the next step without further purification. LCMS-ESI (m/z): calcd for C15H23N3O2, 277; [M+H]+ found, 278.
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